molecular formula C22H17BrN2 B15132746 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole

1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole

Cat. No.: B15132746
M. Wt: 389.3 g/mol
InChI Key: FEJSOJSKJSGYRY-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl bromide with 2,4-diphenylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted imidazoles, oxidized or reduced derivatives, and coupled products with extended conjugation or functional groups.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the benzyl and bromo groups can enhance its binding affinity and specificity towards target molecules, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole is unique due to the combination of benzyl, bromo, and diphenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for developing novel materials and therapeutic agents .

Properties

Molecular Formula

C22H17BrN2

Molecular Weight

389.3 g/mol

IUPAC Name

1-benzyl-5-bromo-2,4-diphenylimidazole

InChI

InChI=1S/C22H17BrN2/c23-21-20(18-12-6-2-7-13-18)24-22(19-14-8-3-9-15-19)25(21)16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

FEJSOJSKJSGYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

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